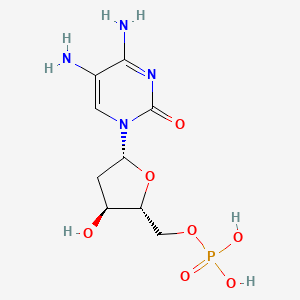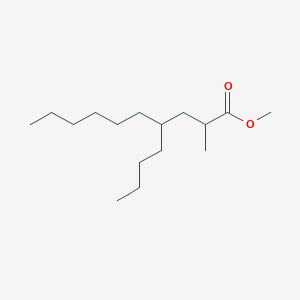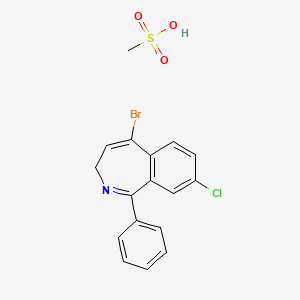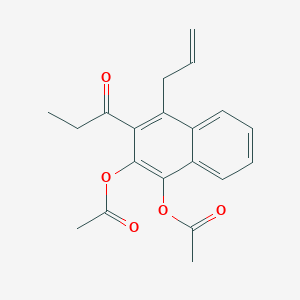
5-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxycytidine, where the amino group is attached to the 5th position of the cytosine ring, and the phosphate group is esterified to the 5’ position of the deoxyribose moiety. This compound is significant in the study of DNA synthesis and repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) typically involves the phosphorylation of 5-Amino-2’-deoxycytidine. The process begins with the protection of the hydroxyl groups on the deoxyribose moiety, followed by the introduction of the phosphate group using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions using automated synthesizers. The process is optimized for high yield and purity, employing techniques such as column chromatography for purification. The final product is often obtained as a disodium salt to enhance its solubility and stability.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form deoxycytidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of 5-Amino-2’-deoxycytidine.
Reduction: Deoxycytidine derivatives.
Substitution: Various substituted amino derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Plays a role in the study of DNA synthesis, repair, and methylation processes.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with DNA replication.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mecanismo De Acción
The mechanism of action of 5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase activity, leading to the termination of DNA synthesis. This compound can also act as a substrate for DNA methyltransferases, thereby affecting DNA methylation patterns and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine 5’-(dihydrogen phosphate): A closely related compound without the amino group at the 5th position.
5-Azacytidine: A nucleoside analog with a nitrogen atom replacing the carbon at the 5th position of the cytosine ring.
Decitabine: A derivative of 5-Azacytidine used in the treatment of myelodysplastic syndromes.
Uniqueness
5-Amino-2’-deoxycytidine 5’-(dihydrogen phosphate) is unique due to the presence of the amino group at the 5th position, which imparts distinct chemical reactivity and biological activity. This modification allows it to participate in specific biochemical pathways and makes it a valuable tool in research and therapeutic applications.
Propiedades
Número CAS |
88188-04-9 |
|---|---|
Fórmula molecular |
C9H15N4O7P |
Peso molecular |
322.21 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4,5-diamino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H15N4O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3,10H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
HLACHKVVHDNXNH-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)N)COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)N)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)



![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)

